2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with pyridine and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with amine groups. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(pyridin-4-yl)-1,3,5-triazine: A similar compound with three pyridine groups attached to the triazine ring.
2,4,6-tris(4-pyridyl)-1,3,5-triazine: Another variant with pyridine groups in different positions.
Uniqueness
2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
36818-26-5 |
---|---|
Molecular Formula |
C11H14N6 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14N6/c1-12-10-14-9(8-4-6-13-7-5-8)15-11(16-10)17(2)3/h4-7H,1-3H3,(H,12,14,15,16) |
InChI Key |
YPPGOHUTFVUGDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=NC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.